1-Nitro-3-(phenylethynyl)benzene
Overview
Description
1-Nitro-3-(phenylethynyl)benzene is a chemical compound with the molecular formula C14H9NO2 . It has an average mass of 223.227 Da and a monoisotopic mass of 223.063324 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a nitro group (-NO2) and a phenylethynyl group attached . The exact structure can be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and elemental analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. The compound has a molecular weight of 223.23 g/mol. Other properties such as melting point, boiling point, and density can be determined through experimental methods .Scientific Research Applications
Crystal Structure and Molecular Composition
- Crystal Structure Analysis : Polysubstituted benzenes, such as 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, which has a similar structure to 1-nitro-3-(phenylethynyl)benzene, are studied for their unique crystal structures. These molecules consist of multiple phenyl moieties and groups like nitro, amino, and methyl, which impact their molecular conformation and interactions. For instance, the nitro group can cause a twist in the connected benzene ring, leading to distinctive dihedral angles between benzene rings (Wan-qiang Zhang, 2013).
Optical and Electronic Properties
- Push-Pull Chromophores Development : Compounds like this compound are used in creating push-pull chromophores. These chromophores, based on phenylacetylenes, involve donor amino groups and acceptor groups like nitro, influencing their solubility and electronic properties. Such studies are crucial in developing advanced optical materials (T. Cross & Matthew C. Davis, 2008).
Anion Transport
- Enhancing Anion Transport : Modifications of benzene derivatives by attaching strong electron-withdrawing substituents, including nitro groups, significantly enhance their anion transport capabilities. This is essential in understanding and improving the efficiency of anion exchange processes in various applications (Chen-Chen Peng et al., 2016).
Charge Transport and Molecular Junctions
- Molecular Junctions and Charge Transport : The impact of temperature on charge transport through chemisorbed molecules similar to this compound, spanning gold electrode gaps, is significant. This research helps in understanding the transition from coherent superexchange to incoherent hopping processes in molecular junctions, which is vital for developing molecular electronics (Y. Selzer et al., 2004).
Synthesis and Chemical Reactivity
- Novel Synthesis Methods : Research on the synthesis of various derivatives of benzene, including those with nitro groups, reveals new methods and chemical reactivities. This knowledge is crucial for developing novel compounds with specific properties, such as those required in pharmaceuticals and materials science (P. Beier et al., 2011).
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that 1-Nitro-3-(phenylethynyl)benzene may interact with various biological targets, influencing different cellular processes.
Mode of Action
It’s known that nitrobenzene, a related compound, undergoes electrophilic aromatic substitution when it interacts with nitric and sulfuric acids . This suggests that this compound might also undergo similar reactions, leading to changes in its targets.
Biochemical Pathways
It’s known that the phenylethynyl radical can undergo bimolecular reactions with benzene, leading to the formation of phenanthrene, a three-ring, 14π benzenoid polycyclic aromatic hydrocarbon (pah) . This suggests that this compound might be involved in similar reactions, affecting the biochemical pathways related to PAH formation.
Result of Action
Given its potential involvement in the formation of pahs , it might contribute to processes related to molecular mass growth and the formation of carbonaceous nanostructures.
Action Environment
It’s known that the barrierless nature of the reaction between the phenylethynyl radical and benzene allows for rapid access to phenanthrene in low-temperature environments . This suggests that the action of this compound might also be influenced by environmental conditions such as temperature.
Future Directions
The future directions for research on 1-Nitro-3-(phenylethynyl)benzene could involve further exploration of its synthesis, reactions, and potential applications. One relevant paper discusses the conduction properties of molecular junctions, including a single molecule (1-nitro-2,5-di(phenylethynyl-4’-mercapto)benzene) junction . This suggests potential applications in the field of molecular electronics.
Properties
IUPAC Name |
1-nitro-3-(2-phenylethynyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDIJEWZZQPARQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355419 | |
Record name | STK331085 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29338-47-4 | |
Record name | STK331085 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.